molecular formula C13H15NO3 B7965776 1-Benzyl-2-methyl-5-oxo-pyrrolidine-3-carboxylic acid

1-Benzyl-2-methyl-5-oxo-pyrrolidine-3-carboxylic acid

Cat. No.: B7965776
M. Wt: 233.26 g/mol
InChI Key: ZIVQKPVGSLVHBO-UHFFFAOYSA-N
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Description

1-Benzyl-2-methyl-5-oxo-pyrrolidine-3-carboxylic acid is a synthetic organic compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2-methyl-5-oxo-pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of benzylamine with a suitable diketone can yield the desired pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. These methods often use optimized reaction conditions, such as controlled temperature and pressure, to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-methyl-5-oxo-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Benzyl-2-methyl-5-oxo-pyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methyl-5-oxo-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound may act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-2-methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester
  • 1-Benzyl-2-methyl-5-oxo-pyrrolidine-3-carboxamide
  • 1-Benzyl-2-methyl-5-oxo-pyrrolidine-3-carboxylate

Uniqueness

This compound is unique due to its specific functional groups and ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

1-benzyl-2-methyl-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9-11(13(16)17)7-12(15)14(9)8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVQKPVGSLVHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(=O)N1CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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